Methyl 4-aminoadamantane-1-carboxylate
CAS No.: 1401333-06-9
Cat. No.: VC8238105
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1401333-06-9 |
---|---|
Molecular Formula | C12H19NO2 |
Molecular Weight | 209.28 g/mol |
IUPAC Name | methyl 4-aminoadamantane-1-carboxylate |
Standard InChI | InChI=1S/C12H19NO2/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10H,2-6,13H2,1H3 |
Standard InChI Key | IXBLQWDWMIYKKE-UHFFFAOYSA-N |
SMILES | COC(=O)C12CC3CC(C1)C(C(C3)C2)N |
Canonical SMILES | COC(=O)C12CC3CC(C1)C(C(C3)C2)N |
Structural and Chemical Properties
Molecular Architecture
Methyl 4-aminoadamantane-1-carboxylate belongs to the adamantane family, a class of diamondoid hydrocarbons renowned for their stability and three-dimensional rigidity. The compound’s molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.28 g/mol. Its IUPAC name, methyl 4-aminoadamantane-1-carboxylate, reflects the substitution pattern: an amino group at the 4-position and a methyl ester at the 1-position of the adamantane skeleton.
The adamantane core imposes significant steric constraints, influencing the compound’s reactivity and binding affinity. X-ray crystallography of related adamantane derivatives reveals a cage-like structure with bond angles near 109.5°, consistent with tetrahedral geometry .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₉NO₂ | |
Molecular Weight | 209.28 g/mol | |
IUPAC Name | methyl 4-aminoadamantane-1-carboxylate | |
SMILES | COC(=O)C12CC3CC(C1)C(C(C3)C2)N | |
Solubility | Limited in water; soluble in organic solvents |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of methyl 4-aminoadamantane-1-carboxylate typically begins with functionalized adamantane precursors. One common pathway involves:
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Oxidation of Adamantane: Adamantane is oxidized to 4-oxoadamantane-1-carboxylic acid using strong oxidizing agents like potassium permanganate .
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Esterification: The carboxylic acid is converted to its methyl ester via reaction with methanol under acidic conditions, yielding methyl 4-oxoadamantane-1-carboxylate .
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Reductive Amination: The ketone group at the 4-position undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, introducing the amino group.
Industrial-scale production optimizes reaction conditions (e.g., temperature, catalyst loading) to achieve yields exceeding 70%. Purification via recrystallization or chromatography ensures high purity (>98%), critical for pharmaceutical applications.
Hydrochloride Salt Formation
The hydrochloride salt (CAS No. 1057075-91-8) is synthesized by treating the free base with hydrochloric acid. This salt exhibits enhanced solubility in aqueous media, facilitating biological testing.
Biological Activities and Applications
Neurological Applications
Adamantane’s lipid solubility enables blood-brain barrier penetration, a trait exploited in drugs like memantine (NMDA receptor antagonist). Methyl 4-aminoadamantane-1-carboxylate’s amino and ester groups may modulate neuroreceptor affinity, though specific studies are lacking.
Comparison with Related Adamantane Derivatives
Table 2: Comparative Analysis of Adamantane Derivatives
Compound | Functional Groups | Primary Applications |
---|---|---|
Amantadine | 1-Amino | Influenza A, Parkinson’s |
Rimantadine | 1-Amino, α-methyl | Influenza A prophylaxis |
Memantine | 1-Amino, 3,5-dimethyl | Alzheimer’s disease |
Methyl 4-aminoadamantane-1-carboxylate | 1-Carboxylate, 4-amino | Research (potential antiviral) |
Unlike amantadine, methyl 4-aminoadamantane-1-carboxylate’s carboxylate group introduces polarity, altering solubility and binding kinetics .
Future Research Directions
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